molecular formula C31H46O2 B12410918 Vitamin K1-d4

Vitamin K1-d4

Cat. No.: B12410918
M. Wt: 454.7 g/mol
InChI Key: MBWXNTAXLNYFJB-AANPTJBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin K1-d4, also known as Phylloquinone-d4 or Phytomenadione-d4, is a deuterium-labeled analog of Vitamin K1. This compound is a fat-soluble vitamin essential for blood coagulation, bone metabolism, and vascular health. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1-d4 involves the incorporation of deuterium atoms into the phylloquinone molecule. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Vitamin K1-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vitamin K1-d4 is extensively used in scientific research due to its labeled nature, which allows for precise tracking in metabolic studies. Some key applications include:

Mechanism of Action

Vitamin K1-d4 functions as a cofactor for the enzyme γ-carboxylase, which catalyzes the carboxylation of glutamate residues in vitamin K-dependent proteins. This modification is crucial for the activation of clotting factors II, VII, IX, and X, which are essential for blood coagulation. Additionally, this compound plays a role in bone metabolism by activating osteocalcin, a protein involved in bone mineralization .

Comparison with Similar Compounds

Uniqueness of Vitamin K1-d4: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic research and studies involving the metabolic pathways of Vitamin K1 .

Properties

Molecular Formula

C31H46O2

Molecular Weight

454.7 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i7D,8D,18D,19D

InChI Key

MBWXNTAXLNYFJB-AANPTJBWSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)[2H])[2H]

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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